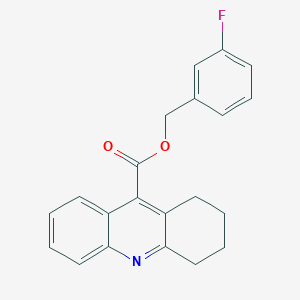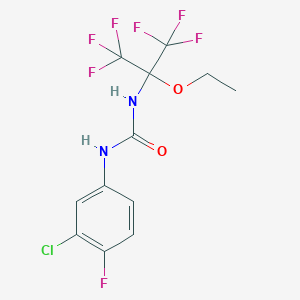
5-bromo-2-chloro-N-(1-ethylpiperidin-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-chloro-N-(1-ethylpiperidin-4-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine and chlorine atoms attached to a benzene ring, along with an ethylpiperidinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(1-ethylpiperidin-4-yl)benzamide typically involves the following steps:
Bromination and Chlorination: The starting material, benzamide, undergoes bromination and chlorination reactions to introduce the bromine and chlorine atoms at the 5 and 2 positions of the benzene ring, respectively.
N-alkylation: The intermediate product is then subjected to N-alkylation with 1-ethylpiperidine to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-2-chloro-N-(1-ethylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-chloro-N-(1-ethylpiperidin-4-yl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, such as binding to specific receptors or enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-bromo-2-chloro-N-(1-ethylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide: This compound has a similar structure but contains a pyridine ring and a sulfonamide group.
5-bromo-2-chloro-N-ethylbenzamide: This compound lacks the piperidinyl group and has a simpler structure.
Uniqueness
5-bromo-2-chloro-N-(1-ethylpiperidin-4-yl)benzamide is unique due to the presence of the ethylpiperidinyl group, which can impart specific biological activities and chemical reactivity. This makes it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
5-bromo-2-chloro-N-(1-ethylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrClN2O/c1-2-18-7-5-11(6-8-18)17-14(19)12-9-10(15)3-4-13(12)16/h3-4,9,11H,2,5-8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBKPVKDLOSNSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)C2=C(C=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-phenyl-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one](/img/structure/B5172969.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide](/img/structure/B5172973.png)
![N~1~-(2-methoxyethyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5172980.png)
![1-[2-(Benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]-3-[2-(4-methylphenoxy)ethyl]urea](/img/structure/B5172985.png)

![2-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B5172992.png)
![1-(2-chlorobenzyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5173002.png)
![1-(3-fluoro-4-{4-[2-(4-methyl-1-piperazinyl)-5-nitrobenzoyl]-1-piperazinyl}phenyl)-1-propanone](/img/structure/B5173011.png)
![N-[(isobutylamino)carbonothioyl]-4-nitrobenzamide](/img/structure/B5173015.png)
![6-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-6-oxohexanoic acid](/img/structure/B5173019.png)
![2-{5-[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]FURAN-2-YL}BENZOIC ACID](/img/structure/B5173044.png)

![2-[2-[4-[(3-Bromo-4-fluorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B5173056.png)

